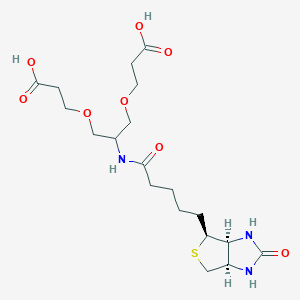

2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid)

描述

属性

IUPAC Name |

3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(2-carboxyethoxy)propoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O8S/c23-15(4-2-1-3-14-18-13(11-31-14)21-19(28)22-18)20-12(9-29-7-5-16(24)25)10-30-8-6-17(26)27/h12-14,18H,1-11H2,(H,20,23)(H,24,25)(H,26,27)(H2,21,22,28)/t13-,14-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIDXCVOVMVZJD-DEYYWGMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NC(COCCC(=O)O)COCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC(COCCC(=O)O)COCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2086689-02-1 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2086689-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid): A Bifunctional Linker for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid), a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers and professionals in the fields of chemical biology, drug discovery, and targeted therapeutics.

Introduction: The Role of Linkers in Targeted Protein Degradation

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by previously "undruggable" proteins. At the forefront of this approach are PROTACs, heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest.

A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid) is a versatile linker that incorporates a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer, and two terminal carboxylic acid groups, offering a unique combination of features for the rational design and synthesis of novel PROTACs and other chemical biology tools.

Structure and Physicochemical Properties

The chemical structure of 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid) is characterized by a central biotinamide (B1199965) core from which two short PEG chains extend, each terminating in a carboxylic acid. This bifunctional nature allows for the conjugation of two different molecules.

Synonyms:

-

2-(Biotin-amido)-1,3-bis(carboxylethoxy)propane

-

3,3'-{[2-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)-1,3-propanediyl]bis(oxy)}dipropanoic acid

The table below summarizes the key physicochemical properties of this linker.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₃₁N₃O₈S | [1][2][3] |

| Molecular Weight | 461.53 g/mol | [1][2][3] |

| CAS Number | 2086689-02-1 | [1][2][3] |

| Appearance | Solid | |

| Purity | ≥95% | [3] |

| Solubility | Soluble in Water, DMSO, and DMF | [1][2] |

| Storage | Recommended storage at -20°C | [2] |

Core Applications in PROTAC Development

The primary application of 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid) is as a linker in the synthesis of PROTACs.[4][5] Its unique structural features offer several advantages in this context:

-

Bifunctional Nature: The two terminal carboxylic acid groups provide reactive handles for conjugation to amine-containing ligands, such as those targeting an E3 ligase and a protein of interest.[2]

-

PEG Spacer: The short PEG chains enhance the hydrophilicity and solubility of the resulting PROTAC molecule, which can improve its pharmacokinetic properties.[6]

-

Biotin Moiety: The integrated biotin serves as a valuable affinity tag. This allows for the purification of the PROTAC, as well as its use in various biochemical and cellular assays, such as affinity pull-down experiments to identify binding partners or proximity-dependent biotinylation (BioID) studies to map protein-protein interactions.[7]

General Mechanism of Action of PROTACs

The fundamental principle behind PROTACs is to induce the proximity of a target protein and an E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent degradation of the target protein by the proteasome.

Experimental Protocols (Illustrative)

General PROTAC Synthesis Workflow

The synthesis of a PROTAC using this linker typically involves standard amide bond formation reactions.

Protocol Outline:

-

Activation of Carboxylic Acids: The carboxylic acid groups on 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid) are activated using standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) in an appropriate aprotic solvent (e.g., DMF or DMSO).

-

First Amide Coupling: The activated linker is reacted with an amine-containing ligand for either the E3 ligase or the target protein. The reaction progress is monitored by techniques like LC-MS.

-

Purification of Intermediate: The resulting mono-conjugated intermediate is purified, typically by reverse-phase high-performance liquid chromatography (HPLC).

-

Second Amide Coupling: The remaining carboxylic acid on the purified intermediate is activated, followed by reaction with the second amine-containing ligand.

-

Final Purification and Characterization: The final PROTAC product is purified by HPLC. Its identity and purity are confirmed by mass spectrometry and NMR spectroscopy.

Illustrative Cellular Assay Workflow

Once synthesized and validated, the biotinylated PROTAC can be used in a variety of cellular assays to confirm its activity.

Protocol Outline:

-

Cell Treatment: A relevant cell line expressing the target protein is treated with varying concentrations of the biotinylated PROTAC for different time points.

-

Western Blot Analysis: Cell lysates are analyzed by Western blot to determine the levels of the target protein. A dose- and time-dependent decrease in the target protein level indicates successful degradation.

-

Streptavidin Affinity Pulldown: The biotin tag on the PROTAC allows for its use as a bait in pulldown assays. Cell lysates are incubated with streptavidin-coated beads to capture the PROTAC and its binding partners.

-

Mass Spectrometry: The proteins pulled down with the PROTAC are identified by mass spectrometry. This can confirm the engagement of the target protein and the E3 ligase, and potentially identify other interacting proteins.

Signaling Pathways and Future Directions

While specific signaling pathways directly modulated by PROTACs utilizing 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid) have not been detailed in the available literature, the biotin moiety opens up avenues for investigating such pathways. For example, a biotinylated PROTAC could be used in combination with proximity-labeling techniques to identify downstream effectors of the targeted protein degradation event. A recent study highlighted the use of a proximity biotinylation-based approach to identify protein-E3 ligase interactions induced by PROTACs, which could potentially be extended to map the broader signaling consequences of targeted protein degradation.[7]

The versatility of 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid) makes it a valuable tool for the continued development of novel therapeutics and chemical probes. Future research will likely focus on its incorporation into a wider range of PROTACs targeting various disease-relevant proteins and the detailed elucidation of the downstream cellular consequences of their induced degradation.

Conclusion

2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid) is a well-characterized, bifunctional linker that serves as a valuable component in the design and synthesis of PROTACs. Its combination of reactive carboxylic acid groups, a solubilizing PEG spacer, and a functional biotin handle provides researchers with a versatile tool to create and evaluate novel targeted protein degraders. While specific applications in published literature are limited, its properties suggest significant potential for advancing the field of targeted therapeutics and expanding our understanding of complex biological signaling networks.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-(Biotin-amido)-1,3-bis(carboxylethoxy)propane, 2086689-02-1 | BroadPharm [broadpharm.com]

- 3. 2-(Biotin-amido)-1,3-bis(carboxylethoxy)propane, CAS 2086689-02-1 | AxisPharm [axispharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid) - Immunomart [immunomart.com]

- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 7. A proximity biotinylation-based approach to identify protein-E3 ligase interactions induced by PROTACs and molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Biotin-PEG-Dicarboxylic Acid Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG-dicarboxylic acid linkers are heterobifunctional crosslinkers that have emerged as indispensable tools in bioconjugation, diagnostics, and targeted drug delivery. Their unique tripartite structure, comprising a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal dicarboxylic acid group, offers a versatile platform for linking a wide array of molecules with precision and control. This guide provides a comprehensive overview of the core principles, applications, and methodologies associated with these powerful linkers.

The biotin component provides a highly specific and strong non-covalent interaction with avidin (B1170675) and streptavidin, forming the basis for numerous detection and purification systems.[1] The PEG spacer is a hydrophilic and flexible chain that enhances the solubility of the conjugate, reduces steric hindrance, and minimizes immunogenicity.[2] The terminal dicarboxylic acid provides a reactive handle for covalent attachment to primary amines on proteins, peptides, antibodies, and other biomolecules through the formation of a stable amide bond.[3]

Core Components and Their Functions

Biotin: The High-Affinity Targeting Moiety

Biotin, also known as Vitamin H, exhibits an extraordinarily high affinity for the proteins avidin and streptavidin (Kd ≈ 10⁻¹⁵ M). This interaction is one of the strongest non-covalent bonds known in nature, making it an ideal tool for a wide range of biological assays and applications. Once a molecule is "biotinylated" using a biotin-PEG-dicarboxylic acid linker, it can be readily detected, captured, or immobilized using streptavidin-coated surfaces, beads, or enzymes.

Polyethylene Glycol (PEG): The Versatile Spacer

The PEG spacer serves several critical functions in a biotin-PEG-dicarboxylic acid linker:

-

Enhanced Solubility: PEG is a highly hydrophilic polymer, and its inclusion in the linker structure significantly increases the water solubility of the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules.[2]

-

Reduced Steric Hindrance: The flexible PEG chain provides a physical separation between the biotin moiety and the conjugated molecule, minimizing steric hindrance and ensuring that both components can interact effectively with their respective binding partners.[4]

-

Increased Stability and Biocompatibility: PEGylation, the process of attaching PEG chains to molecules, is known to protect against enzymatic degradation and reduce the immunogenicity of the conjugate, leading to a longer circulation half-life in vivo.[2]

-

Tunable Length: PEG linkers are available in various lengths (i.e., with different numbers of ethylene (B1197577) glycol units). The length of the PEG chain can be optimized for specific applications, with shorter chains providing less steric hindrance for close-proximity labeling and longer chains offering greater flexibility and solubility.[2]

Dicarboxylic Acid: The Conjugation Handle

The terminal dicarboxylic acid group provides a reactive site for the covalent attachment of the linker to other molecules. The most common conjugation strategy involves the activation of the carboxylic acid groups using carbodiimide (B86325) chemistry, such as the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5] This reaction forms a stable amine-reactive NHS ester, which then readily reacts with primary amines on the target molecule to form a stable amide bond.[5]

Quantitative Data

The selection of a specific biotin-PEG-dicarboxylic acid linker often depends on the desired physicochemical properties of the final conjugate. The following tables summarize key quantitative data related to these linkers.

Table 1: Physicochemical Properties of Common Biotin-PEG-Dicarboxylic Acid Linkers

| Linker Name | Molecular Weight ( g/mol ) | PEG Units (n) | Spacer Arm Length (Å) |

| Biotin-PEG2-dicarboxylic acid | 491.56 | 2 | 10.1 |

| Biotin-PEG4-dicarboxylic acid | 579.66 | 4 | 17.5 |

| Biotin-PEG6-dicarboxylic acid | 667.77 | 6 | 24.9 |

| Biotin-PEG8-dicarboxylic acid | 755.87 | 8 | 32.3 |

| Biotin-PEG12-dicarboxylic acid | 932.08 | 12 | 47.1 |

Table 2: Impact of PEG Chain Length on Conjugate Properties

| Property | Short PEG Chains (n=2-6) | Long PEG Chains (n=12-24) | Reference |

| Steric Hindrance | Less steric hindrance | Greater flexibility, reduced steric hindrance | [2] |

| Solubility | Moderate improvement | Significant improvement | [2] |

| In vivo half-life | Shorter | Longer | [6] |

| Immunogenicity | Potentially higher | Reduced | [2] |

Table 3: EDC/NHS Conjugation Reaction Parameters

| Parameter | Recommended Condition | Reference |

| EDC:NHS Molar Ratio | 1:1 to 1:1.5 | [7] |

| Linker:Protein Molar Ratio | 10:1 to 50:1 (optimization required) | [7] |

| Activation pH | 4.5 - 6.0 (in MES buffer) | [5] |

| Coupling pH | 7.2 - 8.0 (in PBS or borate (B1201080) buffer) | [5] |

| Reaction Time | 2-4 hours at room temperature or overnight at 4°C | [5] |

Experimental Protocols

Synthesis of a Biotin-PEG-Dicarboxylic Acid Linker

While commercially available, a general synthetic scheme for a biotin-PEG-dicarboxylic acid linker is presented below. This process involves the reaction of biotin with a PEG derivative containing two terminal functional groups that can be converted to carboxylic acids.

General Synthesis Scheme:

-

Activation of Biotin: The carboxylic acid of biotin is activated, typically by conversion to an N-hydroxysuccinimide (NHS) ester using dicyclohexylcarbodiimide (B1669883) (DCC) and NHS.[8]

-

Coupling to PEG-bis-amine: The activated Biotin-NHS is then reacted with a PEG-bis-amine derivative, where one amine group forms an amide bond with the biotin.[8]

-

Conversion of the Second Amine to a Carboxylic Acid: The remaining terminal amine group on the PEG chain is then converted to a carboxylic acid. This can be achieved through various methods, such as reaction with a cyclic anhydride (B1165640) (e.g., succinic anhydride).

Conjugation of Biotin-PEG-Dicarboxylic Acid to a Protein via EDC/NHS Chemistry

This protocol describes the covalent attachment of a biotin-PEG-dicarboxylic acid linker to a protein containing primary amines (e.g., lysine (B10760008) residues).

Materials:

-

Protein to be labeled (in a suitable buffer, e.g., MES)

-

Biotin-PEG-dicarboxylic acid linker

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.

-

Prepare Linker Solution: Dissolve the biotin-PEG-dicarboxylic acid linker in the Activation Buffer at a concentration that will achieve the desired linker-to-protein molar excess (e.g., 20-fold molar excess).

-

Activate the Linker:

-

Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer (e.g., 10 mg/mL).

-

Add the EDC and Sulfo-NHS solutions to the linker solution to achieve a final molar ratio of Linker:EDC:Sulfo-NHS of approximately 1:1.5:1.5.

-

Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

-

-

Conjugation Reaction:

-

Add the activated linker solution to the protein solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quench the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-esters.

-

Purify the Conjugate: Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS or another suitable storage buffer.

Sandwich ELISA Using a Biotinylated Detection Antibody

This protocol outlines the use of a biotinylated detection antibody in a sandwich ELISA for the quantification of an antigen.

Materials:

-

Capture antibody

-

Antigen standard and samples

-

Biotinylated detection antibody (prepared using the protocol in 4.2)

-

Streptavidin-HRP (Horseradish Peroxidase)

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2 N H₂SO₄)

-

Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., PBS with 1% BSA)

-

96-well microplate

Procedure:

-

Coat Plate: Add 100 µL of capture antibody diluted in Coating Buffer to each well of the microplate. Incubate overnight at 4°C.

-

Wash: Wash the plate three times with Wash Buffer.

-

Block: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

-

Wash: Wash the plate three times with Wash Buffer.

-

Add Antigen: Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

-

Wash: Wash the plate three times with Wash Buffer.

-

Add Detection Antibody: Add 100 µL of the biotinylated detection antibody diluted in Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

-

Wash: Wash the plate three times with Wash Buffer.

-

Add Streptavidin-HRP: Add 100 µL of Streptavidin-HRP diluted in Blocking Buffer to each well. Incubate for 30-60 minutes at room temperature.

-

Wash: Wash the plate five times with Wash Buffer.

-

Develop: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

-

Stop Reaction: Add 50 µL of Stop Solution to each well.

-

Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

Visualizations

Molecular Structure and Conjugation Chemistry

Caption: EDC/NHS chemistry activates the carboxyl group for protein conjugation.

Experimental Workflow for Protein Biotinylation

Caption: Step-by-step workflow for protein biotinylation and purification.

Biotin-Receptor Mediated Endocytosis and Signaling

Caption: Targeted drug delivery via biotin-receptor mediated endocytosis.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Monodispersed Biotin PEG - Biopharma PEG [biochempeg.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Strategic Advantage of PEG Spacers in Biotinylation Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and targeted therapeutics, the precise labeling and detection of biomolecules are paramount. Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, has long been a cornerstone technique, leveraging the remarkably strong and specific interaction between biotin and avidin (B1170675) or streptavidin. However, the efficiency and efficacy of biotinylation reagents are not solely dependent on the reactive chemistry. The inclusion of a Polyethylene Glycol (PEG) spacer arm has emerged as a critical design element, profoundly influencing the performance of these reagents in a multitude of applications. This technical guide delves into the core principles of PEG spacers in biotinylation, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

The Multifaceted Role of the PEG Spacer

The integration of a PEG spacer into a biotinylation reagent is a strategic modification that addresses several key challenges encountered with traditional, non-PEGylated linkers. These advantages stem from the unique physicochemical properties of PEG, a hydrophilic and biocompatible polymer.

1.1 Enhanced Solubility and Reduced Aggregation:

One of the most significant benefits of a PEG spacer is the dramatic increase in the aqueous solubility of the biotinylation reagent and the resulting biotinylated molecule.[1][2][3] Biotin itself and many biomolecules have limited solubility in aqueous buffers, which can lead to aggregation and precipitation during labeling and subsequent storage.[1] The hydrophilic nature of the PEG chain effectively imparts its water-loving characteristics to the entire conjugate, mitigating these issues and ensuring the labeled molecule remains in solution.[1][4][2] This is particularly crucial for maintaining the biological activity of proteins and antibodies.[1]

1.2 Overcoming Steric Hindrance:

The biotin-binding sites of avidin and streptavidin are located deep within the protein structure.[5] A short or rigid spacer arm can sterically hinder the biotin moiety from efficiently accessing these binding pockets, leading to reduced binding affinity and detection sensitivity. The flexible and extended nature of the PEG spacer arm acts as a flexible tether, effectively extending the biotin label away from the surface of the conjugated molecule.[2][5][6] This increased distance minimizes steric clashes and allows for optimal orientation of the biotin for high-affinity binding to avidin or streptavidin.[5][6]

1.3 Minimized Non-Specific Binding and Immunogenicity:

The "stealth" properties of PEG are well-documented in the field of drug delivery.[7] The hydrophilic PEG chains create a hydration shell around the biotinylated molecule, which can mask it from non-specific interactions with other proteins and surfaces.[6][7] This reduction in non-specific binding is critical for improving the signal-to-noise ratio in assays such as ELISA and Western blotting. Furthermore, PEG is known to be non-immunogenic, meaning it does not elicit an immune response.[4][3] This is a vital characteristic for in vivo applications, such as targeted drug delivery and pretargeting strategies in imaging and therapy.[8]

Quantitative Insights into PEG Spacer Performance

The length and molecular weight of the PEG spacer are critical parameters that can be tailored to optimize the performance of biotinylation reagents for specific applications.

| Property | Non-PEGylated Biotin | Biotin-PEG (MW 588) | Biotin-PEG (MW 3400) | Biotin-PEG (MW 5000) | Reference(s) |

| Equilibrium Dissociation Constant (Kd) with Avidin | ~10⁻¹⁵ M | ~10⁻⁸ M | ~10⁻⁸ M | ~10⁻⁸ M | [8][9] |

| Binding Stoichiometry (Biotin:Avidin) | 4:1 | 4:1 | 4:1 | 1:1 | [8] |

| Solubility in Water | Low | High | High | High | [1][4][10] |

| Reagent | Spacer Arm Length (Å) | Number of PEG Units | Reference(s) |

| NHS-PEG4-Biotin | 29 Å | 4 | [10] |

| SM(PEG)n Series | 17.6 - 95.2 Å | 2 - 24 | [4] |

Experimental Protocols

The following sections provide detailed methodologies for common applications of biotinylation reagents featuring PEG spacers.

3.1 Protocol: Biotinylation of Cell Surface Proteins using NHS-PEG-Biotin

This protocol outlines the general steps for labeling primary amines on cell surface proteins using an amine-reactive NHS-ester biotinylation reagent with a PEG spacer.

Materials:

-

Cells of interest (in suspension or adherent)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

NHS-PEG-Biotin reagent (e.g., NHS-PEG4-Biotin)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., PBS containing 100 mM glycine (B1666218) or Tris)

-

Lysis buffer

-

Streptavidin-agarose beads or magnetic beads

Procedure:

-

Cell Preparation:

-

For adherent cells, wash the cell monolayer three times with ice-cold PBS to remove any amine-containing culture medium.

-

For suspension cells, pellet the cells by centrifugation and wash three times with ice-cold PBS. Resuspend the cells in PBS at a concentration of approximately 1-5 x 10⁷ cells/mL.

-

-

Reagent Preparation:

-

Immediately before use, dissolve the NHS-PEG-Biotin reagent in DMSO or DMF to create a 10-20 mM stock solution.

-

-

Biotinylation Reaction:

-

Add the NHS-PEG-Biotin stock solution to the cell suspension or overlay the adherent cells to a final concentration of 1-5 mM.

-

Incubate for 30 minutes at room temperature or on ice to minimize internalization.

-

-

Quenching:

-

Terminate the reaction by adding quenching buffer. Incubate for 5-10 minutes at room temperature.

-

Wash the cells three times with quenching buffer to remove any unreacted biotinylation reagent.

-

-

Cell Lysis:

-

Lyse the biotinylated cells using an appropriate lysis buffer containing protease inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Affinity Purification of Biotinylated Proteins:

-

Add streptavidin-conjugated beads to the cell lysate.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow binding of biotinylated proteins.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the biotinylated proteins from the beads using a competitive elution buffer (containing free biotin) or by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Analyze the eluted proteins by Western blotting or mass spectrometry.

-

3.2 Protocol: Streptavidin-Biotin Enhanced ELISA

This protocol describes a sandwich ELISA format that utilizes a biotinylated detection antibody and a streptavidin-enzyme conjugate for signal amplification.

Materials:

-

Capture antibody

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Antigen standard and samples

-

Biotinylated detection antibody with a PEG spacer

-

Streptavidin-HRP (Horseradish Peroxidase) or Streptavidin-AP (Alkaline Phosphatase) conjugate

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Substrate solution (e.g., TMB for HRP, pNPP for AP)

-

Stop solution

-

96-well microplate

Procedure:

-

Coating:

-

Coat the wells of a 96-well plate with the capture antibody diluted in a suitable coating buffer. Incubate overnight at 4°C.

-

-

Washing:

-

Wash the plate three times with wash buffer.

-

-

Blocking:

-

Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

-

-

Washing:

-

Wash the plate three times with wash buffer.

-

-

Sample/Standard Incubation:

-

Add diluted antigen standards and samples to the wells. Incubate for 2 hours at room temperature.

-

-

Washing:

-

Wash the plate three times with wash buffer.

-

-

Detection Antibody Incubation:

-

Add the biotinylated detection antibody (with a PEG spacer) to each well. Incubate for 1-2 hours at room temperature.

-

-

Washing:

-

Wash the plate three times with wash buffer.

-

-

Streptavidin-Enzyme Conjugate Incubation:

-

Add the streptavidin-enzyme conjugate to each well. Incubate for 30-60 minutes at room temperature.

-

-

Washing:

-

Wash the plate five times with wash buffer.

-

-

Substrate Development:

-

Add the appropriate substrate solution to each well and incubate until sufficient color development.

-

-

Stopping the Reaction:

-

Add the stop solution to each well.

-

-

Measurement:

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Visualizing Workflows and Interactions

4.1 Biotin-Streptavidin Interaction with PEG Spacer

Caption: Biotin-Streptavidin interaction facilitated by a flexible PEG spacer.

4.2 Experimental Workflow: Cell Surface Protein Labeling and Analysis

Caption: Workflow for labeling and analyzing cell surface proteins.

4.3 Signaling Pathway: Targeted Drug Delivery via Biotin-PEG Conjugate

Caption: Targeted drug delivery using a biotin-PEG functionalized carrier.

Conclusion

The incorporation of PEG spacers into biotinylation reagents represents a significant advancement in bioconjugation chemistry. By enhancing solubility, reducing steric hindrance, and minimizing non-specific interactions, PEGylated reagents offer superior performance and versatility across a wide range of applications, from fundamental research to the development of novel diagnostics and therapeutics. The ability to modulate the length and structure of the PEG spacer provides an additional layer of control, allowing researchers to fine-tune their biotinylation strategies for optimal outcomes. As the demand for more sensitive and reliable bioanalytical tools and targeted drug delivery systems continues to grow, the strategic use of PEG spacers in biotinylation will undoubtedly play an increasingly vital role in advancing scientific discovery.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. interchim.fr [interchim.fr]

- 3. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 4. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - FR [thermofisher.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intermolecular interaction of avidin and PEGylated biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

In-Depth Technical Guide: 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the bifunctional linker, 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid). It is designed to support researchers and professionals in drug development and life sciences by detailing the molecule's properties, applications, and relevant experimental procedures.

Core Molecular Data

2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid) is a valuable tool in bioconjugation and targeted therapies. Its structure incorporates a biotin (B1667282) moiety for high-affinity binding to streptavidin or avidin, a short polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and two terminal carboxylic acid groups for covalent attachment to other molecules.

| Property | Value |

| Molecular Weight | 461.53 g/mol [1][2][3][4][5] |

| Chemical Formula | C₁₉H₃₁N₃O₈S[1][2][3] |

| CAS Number | 2086689-02-1[1][2] |

| Alternate Name | 2-(Biotin-amido)-1,3-bis(carboxylethoxy)propane[1][3][4][5] |

| Primary Application | PEG-based PROTAC (Proteolysis Targeting Chimera) Linker[1][2][6] |

Key Applications in Research and Drug Development

The unique trifunctional nature of 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid) lends itself to several advanced applications in biotechnology and pharmaceutical development.

-

PROTAC Development : This molecule is primarily utilized as a linker in the synthesis of PROTACs.[1][2][6] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2] The two carboxylic acid groups on the linker allow for conjugation to a ligand for the target protein and a ligand for an E3 ligase.

-

Bioconjugation and Labeling : The biotin group serves as a high-affinity tag for detection, purification, and immobilization.[5] The carboxylic acid groups can be activated (e.g., using EDC/NHS chemistry) to react with primary amines on proteins, peptides, or other biomolecules, creating stable amide bonds.[7]

-

Surface Immobilization for Single-Molecule Studies : Biotinylated molecules can be immobilized on streptavidin-coated surfaces for various single-molecule imaging techniques.[8][9][10] This linker can be used to attach a molecule of interest to a surface, facilitating the study of protein-protein or protein-nucleic acid interactions.[8][9]

Experimental Protocols

While specific protocols for 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid) are not widely published, the following are detailed, adaptable methodologies for common applications of similar biotin-PEG-acid linkers.

Protocol 1: General Protein Biotinylation via Amine Coupling

This protocol describes the biotinylation of a protein with free primary amine groups (e.g., lysine (B10760008) residues) using a biotin-PEG-acid linker.

Materials:

-

Protein of interest

-

2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)

-

Desalting column or dialysis cassette for buffer exchange

Procedure:

-

Protein Preparation : Dissolve the protein to be biotinylated in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (like Tris or glycine) as they will compete in the reaction.

-

Linker Activation :

-

Immediately before use, dissolve the biotin-PEG-acid linker, EDC, and NHS in the Amine-free buffer.

-

The carboxylic acid groups on the PEG linker can be activated by adding appropriate amounts of EDC and NHS to the linker solution and reacting for 15 minutes at room temperature.

-

-

Biotinylation Reaction :

-

Add the activated biotin-PEG-acid solution to the protein solution. A 10-20 fold molar excess of the biotinylation reagent over the protein is a common starting point.[11] Dilute protein solutions may require a higher molar excess.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[11]

-

-

Purification : Remove unreacted biotinylation reagent and byproducts by desalting the biotinylated protein using a dialysis cassette or a gel filtration column (e.g., Sephadex G-25).[11]

-

Storage : Store the biotinylated protein under conditions that are optimal for the non-biotinylated protein.

Protocol 2: Surface Immobilization of Biotinylated Molecules for Imaging

This protocol outlines the preparation of a PEG-passivated surface and the subsequent immobilization of a biotinylated molecule for single-molecule imaging.

Materials:

-

Quartz or glass microscope slides and coverslips

-

Biotin-PEG and mPEG (methoxy-PEG) with a reactive group (e.g., NHS-ester)

-

Streptavidin or NeutrAvidin

-

Biotinylated molecule of interest

-

Buffer T50 (10 mM Tris-HCl, pH 8.0, 50 mM NaCl)

-

Epoxy glue

Procedure:

-

Surface Cleaning and Functionalization : Thoroughly clean the quartz or glass slides and coverslips. Functionalize the surface with amine groups using a method like Vectabond treatment or by coating with aminopropyltriethoxysilane (APTES).

-

PEGylation (Surface Passivation) :

-

Prepare a solution containing a mixture of mPEG-NHS and Biotin-PEG-NHS (e.g., a 99:1 molar ratio) in a suitable buffer like 0.1 M sodium bicarbonate (pH 8.5).

-

Apply this solution to the amine-functionalized surface and incubate in a humid chamber for at least 2 hours to allow the PEG molecules to covalently attach to the surface amines.

-

Rinse the surface extensively with deionized water to remove unbound PEG and then dry with nitrogen.[9]

-

-

Flow Chamber Assembly : Assemble a flow chamber using the PEGylated slide and coverslip with double-sided tape, and seal the edges with epoxy glue.[8]

-

Streptavidin Coating :

-

Immobilization of Biotinylated Molecule :

-

Introduce a dilute solution (e.g., pM concentration) of your biotinylated molecule into the streptavidin-coated chamber.

-

After a short incubation (e.g., 1-5 minutes), wash the chamber with buffer to remove unbound molecules. The surface is now ready for single-molecule imaging.

-

Visualizations

The following diagrams illustrate key workflows involving biotin-PEG linkers.

Caption: Workflow for PROTAC synthesis and mechanism of action.

Caption: Workflow for surface immobilization via biotin-streptavidin linkage.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2-(Biotin-amido)-1,3-bis(carboxylethoxy)propane_2086689-02-1_新研博美 [xinyanbm.com]

- 4. PEG Acid | BroadPharm [broadpharm.com]

- 5. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]

- 6. 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid) - Immunomart [immunomart.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Surface Passivation for Single-molecule Protein Studies [jove.com]

- 9. Immobilization of Proteins for Single-Molecule Fluorescence Resonance Energy Transfer Measurements of Conformation and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regeneration of PEG slide for multiple rounds of single-molecule measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 11. proteochem.com [proteochem.com]

Stability of Biotinylated PEG Linkers in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylated Polyethylene Glycol (PEG) linkers are fundamental tools in biotechnology and drug development, enabling the conjugation of biotin (B1667282) to various molecules such as proteins, peptides, and nanoparticles. This allows for highly specific and strong non-covalent interaction with avidin (B1170675) or streptavidin, a principle leveraged in a myriad of applications including immunoassays, affinity purification, targeted drug delivery, and pre-targeted imaging. The stability of the bond connecting biotin to the PEG linker, as well as the integrity of the linker itself, is paramount to the success of these applications, particularly for in vivo use where the conjugate is exposed to physiological conditions for extended periods.

This technical guide provides an in-depth analysis of the stability of common biotinylated PEG linkers in aqueous solutions. It consolidates available quantitative data, details experimental protocols for stability assessment, and provides visual representations of key processes to aid in the design and execution of robust bioconjugation strategies.

Core Concepts of Biotin-PEG Linker Stability

The stability of a biotinylated PEG linker in an aqueous environment is primarily influenced by the chemical nature of the bond used to conjugate biotin to the PEG chain and the bond used to attach the PEG linker to the target molecule. Hydrolysis is the principal mechanism of degradation for many common linker chemistries. Key factors affecting stability include:

-

pH: The rate of hydrolysis for many chemical linkages is highly dependent on the pH of the aqueous solution. Ester and maleimide (B117702) linkages, for instance, are more susceptible to hydrolysis at neutral to alkaline pH.

-

Temperature: Increased temperature generally accelerates the rate of chemical reactions, including the hydrolysis of linker bonds. Proper storage conditions are therefore critical for maintaining the integrity of biotin-PEG reagents.[1]

-

Enzymatic Cleavage: In biological environments such as human plasma, enzymes can actively cleave certain bonds. For example, biotinidase, an enzyme present in serum, can hydrolyze the amide bond between biotin and lysine (B10760008) residues.[2]

-

Linker Chemistry: The type of chemical bond (e.g., amide, ester, thioether) significantly impacts the stability of the conjugate. Amide bonds are generally more stable than ester bonds.

Quantitative Data on Linker Stability

While comprehensive datasets comparing all linker types under identical conditions are scarce in the literature, the following tables summarize key findings on the stability of various biotin-linker conjugates.

Table 1: Stability of Biotin-Protein Conjugates in Human Plasma

| Biotinylation Reagent | Linkage Type | Incubation Conditions | Biotin Release (%) | Reference |

| Biotin PEO-amine | Amide | 4 hours, Room Temperature, Human Plasma | Significantly increased vs. buffer | [3] |

| 5-(biotinamido)-pentylamine | Amide | 4 hours, Room Temperature, Human Plasma | Significantly increased vs. buffer | [3] |

| Iodoacetyl-LC-biotin | Thioether | 4 hours, Room Temperature, Human Plasma | Significantly increased vs. buffer | [3] |

| NHS-LC-biotin | Amide | 4 hours, Room Temperature, Human Plasma | Significantly increased vs. buffer | [3] |

| Sulfo-NHS-LC-biotin | Amide | 4 hours, Room Temperature, Human Plasma | Significantly increased vs. buffer | [3] |

| Biotin-LC-hydrazide | Hydrazone | 4 hours, Room Temperature, Human Plasma | Unstable in both plasma and buffer | [3] |

| Biotin conjugated via cysteine (with α-carboxylate) | Thioether | Not specified | < 0.6% | [4] |

Table 2: Stability of PEGylated Peptides in Biological Media

| Peptide Conjugate | PEG Length | Biological Medium | Intact Peptide Remaining (%) | Time (hours) | Reference |

| Non-PEGylated A20FMDV2 | N/A | Human Plasma | 73% | 24 | [5] |

| PEG₂-A20FMDV2 | 2 | Human Plasma | >80% | 24 | [5] |

| PEG₅-A20FMDV2 | 5 | Human Plasma | >80% | 24 | [5] |

| PEG₂₀-A20FMDV2 | 20 | Human Plasma | ~65% | 24 | [5] |

| PEG₂₀-A20FMDV2 | 20 | Rat Serum | Most stable of tested PEGs | Not specified | [5] |

Table 3: Hydrolysis Half-life of PEGylation Reagents

| Reagent | Reactive Group | Solvent | Half-life | Reference |

| SC-PEG | Succinimidyl Carbonate | Aqueous Solution | 40 minutes | [2] |

| MAL-PEG | Maleimide | Aqueous Solution | 9 hours | [2] |

| SC-PEG | Succinimidyl Carbonate | DMSO | No detectable hydrolysis | [2] |

| MAL-PEG | Maleimide | DMSO | No detectable hydrolysis | [2] |

Experimental Protocols for Stability Assessment

Assessing the stability of biotinylated PEG linkers is crucial for ensuring the reliability and reproducibility of experimental results. Below are detailed protocols for key experiments.

HPLC-Based Stability Assay

This method is used to quantify the amount of intact biotinylated compound and its degradation products over time.

Objective: To determine the rate of degradation of a biotin-PEG conjugate in a specific aqueous solution.

Materials:

-

Biotin-PEG conjugate of interest

-

Aqueous buffers of desired pH (e.g., phosphate-buffered saline (PBS) at pH 5.4, 7.4, and 8.4)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or mass spectrometer)

-

C18 reverse-phase HPLC column

-

Mobile phases (e.g., water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA)

-

Thermostated incubator or water bath

Procedure:

-

Prepare a stock solution of the biotin-PEG conjugate in a suitable solvent (e.g., water or DMSO).

-

Dilute the stock solution into the desired aqueous buffers to a final concentration suitable for HPLC analysis.

-

Divide the solutions into aliquots in sealed vials to prevent evaporation.

-

Incubate the vials at a constant temperature (e.g., 4°C, 25°C, or 37°C).

-

At predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove an aliquot and immediately analyze it by HPLC or freeze it at -80°C for later analysis.

-

Inject the sample onto the HPLC system.

-

Elute the components using a gradient of the mobile phases.

-

Monitor the elution profile at a suitable wavelength (e.g., 214 nm for peptide bonds or 280 nm for aromatic residues) or by mass spectrometry.

-

Identify the peaks corresponding to the intact conjugate and any degradation products.

-

Integrate the peak areas to determine the relative amounts of each component at each time point.

-

Plot the percentage of the intact conjugate remaining versus time to determine the degradation kinetics and half-life.

Mass Spectrometry for Degradation Product Identification

Mass spectrometry (MS) is a powerful tool for identifying the products of linker degradation, providing insights into the mechanism of instability.

Objective: To identify the chemical structures of degradation products of a biotin-PEG conjugate.

Materials:

-

Samples from the HPLC stability assay or a separate incubation experiment.

-

Liquid chromatography-mass spectrometry (LC-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometer.

Procedure:

-

Introduce the samples into the mass spectrometer, either directly via infusion or through an LC system for separation prior to analysis.

-

Acquire mass spectra of the samples.

-

Analyze the spectra to determine the molecular weights of the components.

-

Compare the measured molecular weights to the expected molecular weight of the intact conjugate and potential degradation products (e.g., hydrolyzed linker, cleaved biotin).

-

For more detailed structural information, perform tandem MS (MS/MS) to fragment the ions and analyze the fragmentation patterns.

Functional Stability Assay: HABA/Avidin Assay

This colorimetric assay assesses the ability of the biotin moiety to bind to avidin, providing a measure of the functional integrity of the biotinylated molecule.

Objective: To quantify the amount of functional biotin in a sample over time.

Materials:

-

HABA (4'-hydroxyazobenzene-2-carboxylic acid) solution

-

Avidin solution

-

Biotinylated sample from a stability study

-

Spectrophotometer capable of measuring absorbance at 500 nm

Procedure:

-

Prepare a HABA/Avidin pre-mixed solution. This solution will have a characteristic absorbance at 500 nm.

-

At each time point from the stability study, add a known amount of the biotinylated sample to the HABA/Avidin solution.

-

Biotin in the sample will displace the HABA from the avidin, causing a decrease in absorbance at 500 nm.

-

Measure the absorbance at 500 nm after the addition of the sample.

-

The decrease in absorbance is proportional to the amount of biotin present in the sample.

-

A standard curve can be generated using known concentrations of free biotin to quantify the amount of functional biotin in the samples.

-

Plot the concentration of functional biotin versus time to assess the stability of the biotin-PEG conjugate's binding capability.

Visualizing Workflows and Degradation Pathways

Graphical representations can clarify complex experimental procedures and chemical transformations.

Conclusion

The stability of biotinylated PEG linkers in aqueous solutions is a critical parameter that dictates the efficacy and reliability of their applications in research and drug development. This guide has highlighted that linker stability is not absolute and is highly dependent on the specific chemistry of the linker, as well as the pH, temperature, and enzymatic activity of the environment. Amide bonds generally offer greater stability compared to esters and hydrazones. Notably, biotin-protein bonds formed via NHS esters can exhibit instability in plasma, while specific chemistries, such as those involving cysteine conjugation, can provide enhanced plasma stability.[3][4] Researchers must carefully consider these factors and, when necessary, perform rigorous stability studies using methods like HPLC and mass spectrometry to ensure the integrity and functionality of their biotinylated conjugates. The provided protocols and diagrams serve as a foundational resource for designing and evaluating the stability of biotinylated PEG linkers for specific applications.

References

- 1. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]

- 2. researchgate.net [researchgate.net]

- 3. Instability of the biotin-protein bond in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A biotin-protein bond with stability in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to Understanding Biotin-Avidin Binding Affinity

For researchers, scientists, and professionals in drug development, the interaction between biotin (B1667282) and avidin (B1170675), along with its analogs, represents one of the most powerful and versatile tools in biotechnology. This technical guide delves into the core principles governing this remarkably strong non-covalent bond, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate a comprehensive understanding.

The Core of the Interaction: Unparalleled Affinity

The binding of biotin (Vitamin B7) to avidin, a glycoprotein (B1211001) found in egg whites, is renowned for its extraordinary affinity and specificity.[1][2] The interaction is characterized by an extremely low dissociation constant (Kd), indicating a very stable complex once formed.[3][4][5] This bond is resistant to extremes of pH, temperature, organic solvents, and denaturing agents, making it a robust tool in a multitude of applications.[2][5]

Avidin is a tetrameric protein, meaning it is composed of four identical subunits.[4][6][7] Each of these subunits has a single binding site for a biotin molecule.[4][7] This tetravalency is a key feature, allowing for the amplification of signals in detection assays and efficient cross-linking in purification systems.[4]

Key Players: Avidin and its Analogs

While avidin is the archetypal biotin-binding protein, several analogs are widely used, each with distinct properties that make them suitable for different applications.

-

Streptavidin: Isolated from the bacterium Streptomyces avidinii, streptavidin is also a tetrameric protein with four biotin-binding sites.[5][7] It shares a similar binding affinity with avidin for biotin.[8][9] A key advantage of streptavidin is that it is not glycosylated and has a near-neutral isoelectric point (pI), which significantly reduces non-specific binding compared to the highly glycosylated and basic avidin.[5][7][8]

-

Neutravidin: This is a deglycosylated form of avidin, which results in a neutral isoelectric point (pI of ~6.3).[10][11][12] This modification minimizes non-specific interactions with negatively charged molecules like DNA and cell surfaces, making it an excellent alternative to avidin and streptavidin where low background is critical.[11][12][13]

Quantitative Data: A Comparative Overview

The following tables summarize the key quantitative parameters of the biotin-avidin interaction and its common analogs.

Table 1: Dissociation Constants (Kd) for Biotin Binding

| Protein | Dissociation Constant (Kd) | Reference(s) |

| Avidin | ~10⁻¹⁵ M | [3][4][6][9][14] |

| Streptavidin | ~10⁻¹⁴ M - 10⁻¹⁵ M | [5][15] |

| Neutravidin | ~10⁻¹⁵ M | [10][12] |

Table 2: Thermodynamic Parameters of Biotin Binding

| Protein | Enthalpy Change (ΔH) | Entropy Change (ΔS) | Gibbs Free Energy Change (ΔG) | Reference(s) |

| Avidin | -20.3 to -23.4 kcal/mol | Near zero | ~-20.4 kcal/mol | [6][16][17][18] |

| Streptavidin | ~-23 kcal/mol | Favorable at lower temperatures | Negative (spontaneous) | [17][18][19] |

Table 3: Physicochemical Properties of Biotin-Binding Proteins

| Protein | Molecular Weight (Tetramer) | Isoelectric Point (pI) | Glycosylation | Reference(s) |

| Avidin | ~66-69 kDa | ~10.5 | Yes | [2][7][9] |

| Streptavidin | ~52-60 kDa | ~5-6 | No | [5][7][9] |

| Neutravidin | ~60 kDa | ~6.3 | No (deglycosylated) | [10][11][12][13] |

Experimental Protocols: Measuring the Interaction

Several biophysical techniques can be employed to quantify the binding affinity and kinetics of the biotin-avidin interaction. Below are detailed methodologies for two common approaches.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon molecular binding, allowing for the determination of binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).

Methodology:

-

Sample Preparation:

-

Prepare a solution of the biotin-binding protein (e.g., streptavidin) at a concentration of approximately 40 µM in a suitable buffer (e.g., PBS, pH 7.4).[19][20]

-

Prepare a solution of biotin at a concentration of approximately 750 µM in the same buffer.[19][20]

-

Thoroughly degas both solutions to prevent bubble formation during the experiment.

-

-

Instrument Setup:

-

Titration:

-

Data Analysis:

-

The raw data will be a series of heat pulses corresponding to each injection.

-

Integrate the area under each peak to determine the heat released or absorbed.

-

Plot the heat change per mole of injectant against the molar ratio of biotin to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).[21]

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time binding of an analyte (in solution) to a ligand immobilized on a sensor surface. It provides kinetic data, including association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated.

Methodology:

-

Sensor Chip Preparation:

-

Immobilization:

-

Binding Analysis:

-

Inject a series of different concentrations of the analyte (the other binding partner) over the sensor surface at a constant flow rate.[22][23]

-

Monitor the SPR signal in real-time to observe the association phase.

-

After the association phase, switch to a buffer-only flow to monitor the dissociation phase.[22]

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are analyzed to determine the kinetic parameters.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka) and the dissociation rate constant (kd).[22]

-

The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd to ka.

-

Visualizing Workflows and Concepts

Diagrams created using the DOT language provide clear visual representations of key processes and relationships involving the biotin-avidin system.

Applications in Drug Development and Research

The biotin-avidin system is a cornerstone of many modern biotechnological applications.

-

Immunoassays: In techniques like ELISA and Western blotting, the high affinity of the interaction is used for signal amplification, leading to enhanced sensitivity.[7][8][25] A common strategy involves using a biotinylated secondary antibody followed by an enzyme-conjugated streptavidin.[7]

-

Affinity Chromatography: Immobilized avidin or streptavidin is widely used to purify biotinylated proteins, antibodies, or nucleic acids from complex mixtures.[4][8]

-

Targeted Drug Delivery: The system can be used to link therapeutic agents to targeting moieties, such as antibodies.[4][26][27] This "pre-targeting" approach, where a biotinylated antibody is first administered and allowed to accumulate at the target site before the delivery of a streptavidin-linked drug, can increase efficacy and reduce side effects.[26]

-

Cell and Tissue Staining: In immunohistochemistry and flow cytometry, the use of biotinylated antibodies and fluorophore- or enzyme-conjugated streptavidin allows for the sensitive detection and visualization of specific cellular markers.[1][7]

-

Nanotechnology: The robust and specific nature of the biotin-avidin bond makes it ideal for the controlled assembly of nanoscale structures and devices.[4][28]

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Biotin - Wikipedia [en.wikipedia.org]

- 4. The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Streptavidin - Wikipedia [en.wikipedia.org]

- 6. The Absolute Free Energy of Binding of Avidin/Biotin Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 7. southernbiotech.com [southernbiotech.com]

- 8. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]

- 9. Avidin vs . Streptavidin - e-Proteins [e-proteins.com]

- 10. biomat.it [biomat.it]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. NeutrAvidin - Wikipedia [en.wikipedia.org]

- 13. Neutralite Avidin - e-Proteins [e-proteins.com]

- 14. Dissociation constant of avidin and biotin - Generic - BNID 107216 [bionumbers.hms.harvard.edu]

- 15. Why streptavidin is better than avidin for binding biotin? | AAT Bioquest [aatbio.com]

- 16. Thermodynamic analysis of biotin binding to avidin. A high sensitivity titration calorimetric study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. portlandpress.com [portlandpress.com]

- 18. Thermodynamics of the binding of biotin and some analogues by avidin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The effects of temperature on streptavidin-biotin binding using affinity isothermal titration calorimetry [aimspress.com]

- 20. aimspress.com [aimspress.com]

- 21. researchgate.net [researchgate.net]

- 22. Using Avi-tag Biotinylated Proteins with Surface Plasmon Resonance | Bio-Techne [bio-techne.com]

- 23. biosensingusa.com [biosensingusa.com]

- 24. High affinity immobilization of proteins using biotin- and GST-based coupling strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. nancyhemenway.com [nancyhemenway.com]

- 26. Avidin-biotin technology in targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. The principles and applications of avidin-based nanoparticles in drug delivery and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PROTAC Linkers and Their Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Pivotal Role of the Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins.[1] These heterobifunctional molecules co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[2][3] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[4][] Upon simultaneous binding to the POI and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[6] This polyubiquitination marks the POI for degradation by the 26S proteasome, after which the PROTAC can be released to target another POI molecule.[3][7]

While the choice of POI and E3 ligase ligands dictates the target specificity, the linker is a critical determinant of a PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[4][] The length, composition, and attachment points of the linker must be carefully optimized to ensure a productive ternary complex formation that leads to efficient ubiquitination and subsequent degradation of the target protein.[]

Types of PROTAC Linkers

PROTAC linkers can be broadly categorized based on their flexibility and chemical composition. The most common types include polyethylene (B3416737) glycol (PEG) linkers, alkyl linkers, and more rigid linkers incorporating cyclic or aromatic structures.

Polyethylene Glycol (PEG) Linkers

PEG linkers are widely used in PROTAC design due to their hydrophilicity, which can improve the solubility of the overall PROTAC molecule.[9][10] They are synthetically versatile, allowing for easy modification of their length.[4] The flexibility of PEG linkers can be advantageous in allowing the PROTAC to adopt a conformation conducive to ternary complex formation.[11]

Alkyl Linkers

Alkyl chains are another common type of flexible linker.[] They are synthetically accessible and can be readily varied in length.[4] While their hydrophobic nature can sometimes negatively impact solubility, it may enhance cell permeability.[9]

Rigid Linkers

To improve upon the potential drawbacks of flexible linkers, such as entropic penalties upon binding, more rigid linkers have been developed. These often incorporate cyclic structures like piperazine (B1678402) or piperidine, or aromatic rings.[9] A prominent example of a rigidifying element is the triazole ring, often introduced via "click chemistry."[4][12] These rigid linkers can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to improved potency and selectivity.

Synthesis of PROTAC Linkers

The synthesis of PROTACs is typically a modular process, involving the synthesis of the POI ligand, the E3 ligase ligand, and the linker, followed by their conjugation. The linker itself is often a bifunctional molecule with reactive handles that allow for its attachment to the two ligands. Common synthetic strategies include amide bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as click chemistry.

Amide Bond Formation

Amide bond formation is a robust and widely used method for connecting linkers to the POI and E3 ligase ligands. This typically involves the reaction of a carboxylic acid on one component with an amine on the other, often facilitated by a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Click Chemistry

Click chemistry, particularly the CuAAC reaction, has gained popularity for its high efficiency, mild reaction conditions, and broad functional group tolerance.[4] This reaction involves the coupling of a terminal alkyne on one component with an azide (B81097) on the other to form a stable triazole ring. This method is particularly useful for the rapid synthesis of PROTAC libraries with varying linker lengths and compositions.[1]

Data Presentation

The following tables summarize quantitative data on the impact of linker properties on PROTAC efficacy and physicochemical characteristics.

Table 1: Impact of Linker Length on PROTAC Degradation Efficiency

| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | CRBN | PEG | 0 | < 0.5 | >90 | [4] |

| BRD4 | CRBN | PEG | 1-2 (units) | > 5000 | < 20 | [4] |

| BRD4 | CRBN | PEG | 4-5 (units) | < 0.5 | >90 | [4] |

| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | N/A | [1] |

| TBK1 | VHL | Alkyl/Ether | 12-29 | 3 - 292 | 76 - 96 | [1] |

| BTK | CRBN | PEG | ≥ 4 (units) | 1 - 40 | > 90 | [4] |

| SMARCA2/4 | VHL | PEG | N/A | 250 - 300 | 65 - 70 | [4] |

| CDK9 | CRBN | Triazole-Alkyl | Varied | 10 - 1000 | 50 - 90 | [13] |

Table 2: Impact of Linker Composition on Ternary Complex Formation and Physicochemical Properties

| PROTAC | Linker Composition | Ternary Complex Cooperativity (α) | Solubility (µg/mL) | Permeability (10⁻⁶ cm/s) | TPSA (Ų) | Reference |

| MZ1 | PEG | Positive | Low | Medium | >150 | [4] |

| SMARCA2 Degrader | PEG | 4.8 | Low | 0.011 | N/A | [4] |

| VHL PROTACs | Varied Alkyl/Amide | N/A | N/A | Correlated with low 3D PSA | N/A | [14] |

| CDK9 Degrader Series | Triazole Position Varied | N/A | Varied | N/A | N/A | [13] |

| General PROTACs | Varied | N/A | > 60 (desirable) | Correlated with folded conformations | < 289 (desirable) |

Experimental Protocols

Synthesis of a Bifunctional PEG Linker

This protocol describes the synthesis of an amine- and carboxylic acid-terminated PEG linker, a versatile building block for PROTAC synthesis.

Materials:

-

Commercially available HO-PEGn-COOtBu

-

Mesyl chloride (MsCl)

-

Triethylamine (TEA)

-

Sodium azide (NaN3)

-

Palladium on carbon (Pd/C)

-

Hydrogen gas (H2)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

Procedure:

-

Mesylation: Dissolve HO-PEGn-COOtBu in DCM and cool to 0 °C. Add TEA followed by the dropwise addition of MsCl. Stir at 0 °C for 1 hour and then at room temperature for 4 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Azidation: Dissolve the mesylated intermediate in DMF and add NaN3. Heat the mixture to 80 °C and stir overnight. After cooling, dilute with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer and concentrate to obtain the azido-PEGn-COOtBu.

-

Reduction: Dissolve the azido (B1232118) intermediate in methanol (B129727) and add Pd/C. Stir the mixture under an atmosphere of H2 for 12 hours. Filter the reaction through Celite and concentrate the filtrate to yield H2N-PEGn-COOtBu.

-

Deprotection: Dissolve the Boc-protected amine in a mixture of TFA and DCM (1:1). Stir at room temperature for 2 hours. Remove the solvent and TFA under reduced pressure to obtain the final bifunctional linker, H2N-PEGn-COOH.

PROTAC Synthesis via Amide Coupling

This protocol outlines the conjugation of a bifunctional linker to a POI ligand and an E3 ligase ligand.

Materials:

-

POI ligand with a free amine or carboxylic acid

-

E3 ligase ligand with a free amine or carboxylic acid

-

Bifunctional linker (e.g., H2N-PEGn-COOH)

-

HATU

-

Diisopropylethylamine (DIPEA)

-

Anhydrous DMF

Procedure:

-

First Coupling: To a solution of the POI ligand (with a carboxylic acid) in DMF, add HATU and DIPEA. Stir for 15 minutes to activate the acid. Add the bifunctional linker (with a free amine) and stir at room temperature for 4 hours. Purify the product by flash chromatography.

-

Second Coupling: To a solution of the product from the first step (now with a terminal carboxylic acid) in DMF, add HATU and DIPEA. Stir for 15 minutes. Add the E3 ligase ligand (with a free amine) and stir at room temperature overnight. Purify the final PROTAC by preparative HPLC.

PROTAC Synthesis via Click Chemistry

This protocol describes the synthesis of a PROTAC using a CuAAC reaction.

Materials:

-

POI ligand functionalized with a terminal alkyne

-

E3 ligase ligand functionalized with an azide

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate

-

tert-Butanol (B103910)/water solvent mixture

Procedure:

-

Dissolve the alkyne-functionalized POI ligand and the azide-functionalized E3 ligase ligand in a 1:1 mixture of tert-butanol and water.

-

Add a freshly prepared aqueous solution of sodium ascorbate, followed by an aqueous solution of CuSO4·5H2O.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer and concentrate. Purify the final PROTAC by flash chromatography or preparative HPLC.[4]

Western Blotting for Protein Degradation

This protocol details the assessment of PROTAC-induced protein degradation.

Materials:

-

Cell line expressing the POI

-

PROTAC of interest

-

DMSO (vehicle control)

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of the PROTAC or DMSO for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody against the POI and the loading control. Wash and then incubate with the HRP-conjugated secondary antibody.

-

Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Mandatory Visualizations

Caption: PROTAC Mechanism of Action.

Caption: General PROTAC Development Workflow.

Caption: Ubiquitin-Proteasome Signaling Pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 9. precisepeg.com [precisepeg.com]

- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 12. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

A Technical Guide to 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid): A Versatile Linker for Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the bifunctional linker, 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid). This molecule is a valuable tool in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins. This guide will cover the technical specifications of the linker, detailed experimental protocols for its application in PROTAC synthesis, and the underlying biological pathways.

Core Concepts: An Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to degrade specific target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome. The linker plays a crucial role in PROTAC efficacy, influencing the stability and geometry of this ternary complex.

Technical Specifications of 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid)

2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid) is a PEG-based linker that offers several advantageous properties for PROTAC design. The polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and can improve cell permeability of the resulting PROTAC. The terminal carboxylic acid groups provide reactive handles for conjugation to amine-containing ligands, while the biotin (B1667282) moiety can be utilized for detection, purification, or as a targeting ligand itself in certain applications.

Below is a summary of the key quantitative data for this linker, compiled from various suppliers.

| Property | Value | Source |

| CAS Number | 2086689-02-1 | MedChemExpress, AxisPharm |

| Molecular Formula | C₁₉H₃₁N₃O₈S | MedChemExpress |

| Molecular Weight | 461.53 g/mol | MedChemExpress |

| Purity | Typically ≥98% | BroadPharm |

| Appearance | White to off-white solid | General Supplier Information |

| Solubility | Soluble in DMSO and DMF | General Supplier Information |